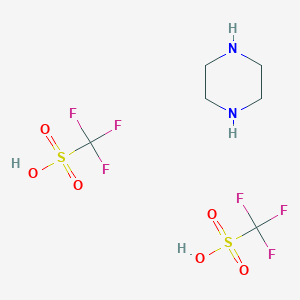
piperazine;trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine;trifluoromethanesulfonic acid is a compound that combines the properties of piperazine and trifluoromethanesulfonic acid. Piperazine is an organic compound with a six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals and as an anthelmintic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine;trifluoromethanesulfonic acid typically involves the reaction of piperazine with trifluoromethanesulfonic acid under controlled conditions. Trifluoromethanesulfonic acid can be synthesized by the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . Piperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of trifluoromethanesulfonic acid involves large-scale electrochemical fluorination processes, while piperazine is produced through the cyclization of ethylenediamine with ammonia or other nitrogen sources .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine;trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Trifluoromethanesulfonic acid can act as an oxidizing agent in certain reactions.
Reduction: Piperazine can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Both components can participate in substitution reactions, with trifluoromethanesulfonic acid often acting as a catalyst.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Friedel-Crafts acylation reactions, the products can include various acylated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Piperazine;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of piperazine;trifluoromethanesulfonic acid involves the interaction of piperazine with muscle membrane GABA receptors, causing hyperpolarization and paralysis of parasitic worms . Trifluoromethanesulfonic acid acts as a strong acid and catalyst, facilitating various chemical reactions by protonating substrates and stabilizing reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole contain piperazine moieties and are used in various therapeutic applications.
Other Strong Acids: Compounds like sulfuric acid and hydrochloric acid are also strong acids but differ in their chemical properties and applications compared to trifluoromethanesulfonic acid.
Uniqueness
Piperazine;trifluoromethanesulfonic acid is unique due to the combination of the strong acidic properties of trifluoromethanesulfonic acid and the biological activity of piperazine. This combination allows for diverse applications in both chemical synthesis and pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
500766-69-8 |
|---|---|
Molekularformel |
C6H12F6N2O6S2 |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
piperazine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H10N2.2CHF3O3S/c1-2-6-4-3-5-1;2*2-1(3,4)8(5,6)7/h5-6H,1-4H2;2*(H,5,6,7) |
InChI-Schlüssel |
VLOVTZVDKCMXNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


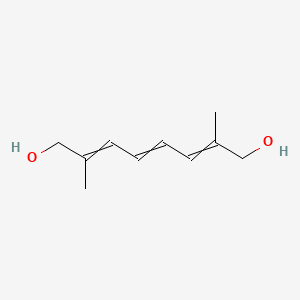
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
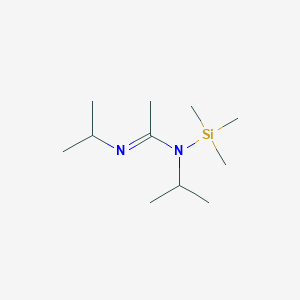
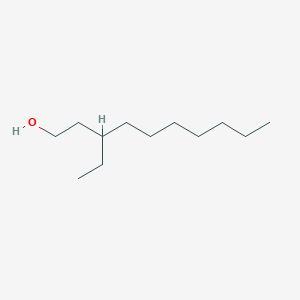
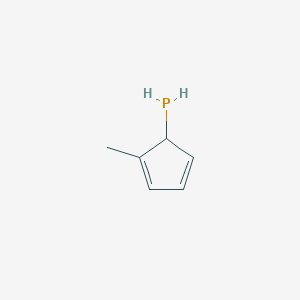
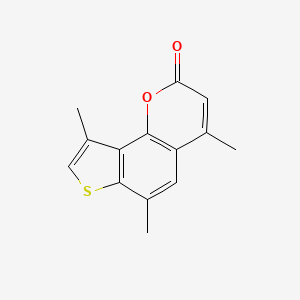
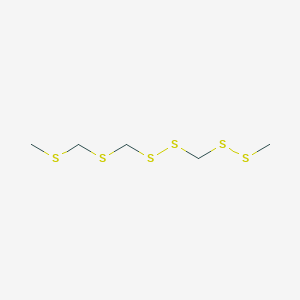
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
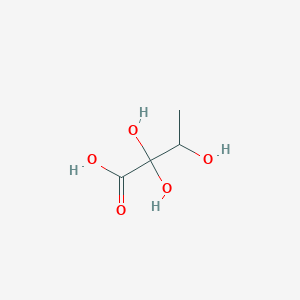
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
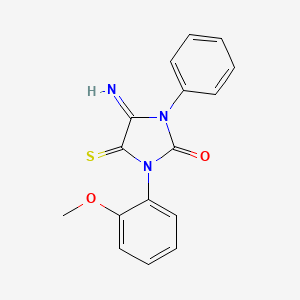
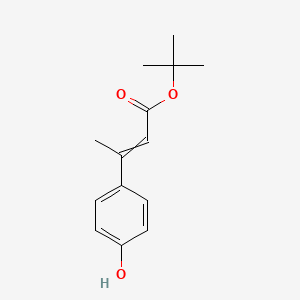
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)
![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)
